C9H14NNaO3
Description
C₉H₁₄NNaO₃, identified by CAS No. 29369-95-7, is a sodium salt of 1,3-diallyl-2-imidazolidinethione. This heterocyclic compound features a five-membered ring containing nitrogen and sulfur atoms, with two allyl (propenyl) groups attached to the nitrogen atoms.
Key structural attributes include:
- Heterocyclic core: Imidazolidinethione (C₃H₄N₂S) with a thione (C=S) group.
- Ionic character: Sodium counterion (Na⁺) balances the negative charge on the thiolate or sulfonate group (exact ionization site depends on synthesis conditions).
Properties
Molecular Formula |
C9H14NNaO3 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
sodium;3-methyl-4-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
PRTPIQPXJZVFMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)[O-])CN1CCOCC1.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium 5,5-Bis(isopropyl)-2,4-oxazolidinedione (C₁₅H₂₆N₂S₂, CAS 64047-12-7)
Structural Similarities :
- Both are sodium salts of heterocyclic compounds.
- Contain oxygen or sulfur in the ring, influencing electronic properties.
Key Differences :
| Property | C₉H₁₄NNaO₃ | C₁₅H₂₆N₂S₂ |
|---|---|---|
| Core Structure | Imidazolidinethione (N,S) | Oxazolidinedione (N,O) |
| Substituents | Allyl groups | Bis(isopropyl) groups |
| Molecular Weight | ~223.2 g/mol | ~322.5 g/mol |
| Polarity | High (ionic sodium salt) | Moderate (bulky alkyl groups) |
| Predicted Solubility | High in water | Lower due to hydrophobic groups |
The oxazolidinedione’s bulkier isopropyl substituents reduce its solubility compared to C₉H₁₄NNaO₃, while the oxazolidinedione’s oxygen-rich core may confer greater stability in acidic environments .
2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine (C₆H₃Cl₂N₃, CAS 918538-05-3)
Functional Similarities :
- Chlorine atoms in C₆H₃Cl₂N₃ and sulfur in C₉H₁₄NNaO₃ may contribute to electrophilic reactivity.
Key Differences :
| Property | C₉H₁₄NNaO₃ | C₆H₃Cl₂N₃ |
|---|---|---|
| Ionicity | Ionic (sodium salt) | Nonpolar |
| Halogen Content | None | Two chlorines |
| Molecular Weight | ~223.2 g/mol | ~188.0 g/mol |
| Bioactivity | Undocumented | CYP enzyme inhibition reported |
Physicochemical and Application-Based Comparisons
Solubility and Reactivity
Thermal Stability
- C₉H₁₄NNaO₃’s allyl groups could lower thermal stability (decomposition <200°C) due to unsaturation, while C₁₅H₂₆N₂S₂’s saturated isopropyl groups enhance stability (>250°C) .
Research Findings and Implications
- Synthetic Accessibility : C₉H₁₄NNaO₃’s allyl groups allow for post-synthetic modifications (e.g., thiol-ene click chemistry), unlike the inert isopropyl groups in C₁₅H₂₆N₂S₂ .
- Toxicity : C₆H₃Cl₂N₃’s chlorinated structure correlates with higher cytotoxicity (reported IC₅₀ < 10 µM in some cell lines), whereas C₉H₁₄NNaO₃’s toxicity profile remains unstudied .
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